![molecular formula C19H35NO4 B593249 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid CAS No. 64054-40-6](/img/structure/B593249.png)

7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The compound has been used in stereocontrolled syntheses of neuroexcitant compounds like kainoid amino acids. It has also been synthesized using lipase catalysis, which could be relevant for eco-friendly and efficient production.Molecular Structure Analysis

The molecular mass of 7-OH-HPA is 341.486 g·mol −1 . The compound has a dipole moment of 5.51 ± 1.08 D, and its volume is 466.99 Å 3 .Chemical Reactions Analysis

The compound has been used in the synthesis of neuroactive agents. It has potential applications in pharmaceutical synthesis, implying potential uses in drug development.Physical And Chemical Properties Analysis

7-OH-HPA has a heat of formation of -1048.4 ± 16.7 kJ·mol −1 . Its HOMO energy is -9.28 ± 0.55 eV, and its LUMO energy is 3.97 ± eV .Wissenschaftliche Forschungsanwendungen

Stereocontrolled Syntheses and Neuroexcitant Potential

A study by Hodgson, Hachisu, and Andrews (2005) explores the stereocontrolled syntheses of neuroexcitant compounds like kainoid amino acids from related chemical structures. This research indicates the potential application of the compound in the synthesis of neuroactive agents (Hodgson, Hachisu, & Andrews, 2005).

Synthesis and Pharmaceutical Applications

In another study, Xin-peng et al. (2017) demonstrate the practical synthesis of a compound closely related to the one , highlighting its relevance in pharmaceutical synthesis. This could imply potential uses in drug development (Jiang Xin-peng et al., 2017).

Structural and Crystallographic Insights

Liu et al. (2009) provide a crystallographic analysis of a structurally similar compound, offering insights into the molecular configuration that could be crucial for understanding the physical and chemical properties of these compounds (Yin‐Qiu Liu et al., 2009).

Lipase-Catalyzed Synthesis

Shioji et al. (2001) discuss the synthesis of a compound analogous to 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid using lipase catalysis. This method could be relevant for the eco-friendly and efficient production of similar compounds (K. Shioji et al., 2001).

Antioxidant Activity

Tumosienė et al. (2019) synthesized derivatives of a related pyrrolidine compound and assessed their antioxidant activities. This suggests potential therapeutic applications for the compound in oxidative stress-related conditions (I. Tumosienė et al., 2019).

Metabolism and Environmental Pollutants

Walker and Mills (2001) investigated the beta-oxidation of a compound related to 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid. This study highlights the metabolic pathways and environmental implications of similar compounds (V. Walker & G. Mills, 2001).

Corrosion Inhibition

Aghzzaf et al. (2014) explore the use of heptanoic acid, a related compound, as a corrosion inhibitor. This indicates potential industrial applications of similar compounds in protecting metals from corrosion (A. A. Aghzzaf et al., 2014).

Antibacterial Activity

Odagiri et al. (2013) designed and synthesized novel compounds with structures similar to the subject compound, showing potent antibacterial activity against respiratory pathogens. This suggests potential applications in the development of new antibiotics (T. Odagiri et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid, also known as 7-OH-HPA, is the EP4 receptor . This receptor is a Gs protein-coupled receptor that plays important roles in bone formation and resorption, cancer, and atherosclerosis .

Mode of Action

7-OH-HPA selectively binds to the EP4 receptor with a Ki of 35 nM, relative to the EP1, EP2, and EP3 receptors (Ki = 3,000, 2,000, and >3,000 nM, respectively) . This selective binding allows 7-OH-HPA to specifically interact with its target and induce changes in the cell.

Biochemical Pathways

Upon binding to the EP4 receptor, 7-OH-HPA stimulates the formation of cAMP in excised murine ovaries . This elevation of the second messenger cAMP is a key part of the signaling pathway that leads to the various physiological effects associated with EP4 receptor activation .

Pharmacokinetics

The compound’s ability to selectively bind to the ep4 receptor and stimulate camp formation suggests that it is able to reach its target site in vivo .

Result of Action

The activation of the EP4 receptor by 7-OH-HPA can lead to various molecular and cellular effects, depending on the specific context. For example, EP4 receptor signaling has been shown to promote tumorigenic behavior in human colorectal cancer cells . In the context of bone formation and resorption, EP4 receptor activation can have beneficial effects .

Eigenschaften

IUPAC Name |

7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWGHEDGUILASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658096 | |

| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64054-40-6 | |

| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

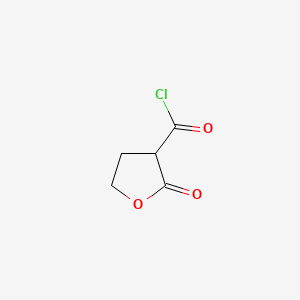

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-d]pyrimidine, 6-nitroso- (9CI)](/img/no-structure.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)